molecular formula C12H6O4 B1297653 3-Hydroxy-1,8-naphthalic anhydride CAS No. 23204-36-6

3-Hydroxy-1,8-naphthalic anhydride

Cat. No. B1297653
CAS RN: 23204-36-6
M. Wt: 214.17 g/mol
InChI Key: FKVNZFAMXGMPOU-UHFFFAOYSA-N
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Description

3-Hydroxy-1,8-naphthalic anhydride, also known as 3-hydroxy-1,8-naphthalenedicarboxylic anhydride or 3-hydroxynaphthalic anhydride, is an organic compound with the molecular formula C12H6O4 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of 3-Hydroxy-1,8-naphthalic anhydride, has been synthesized with 1,8-naphthalic anhydride as the starting material under microwave irradiation conditions . The synthesis process has been optimized to achieve good reproducibility and high yield .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1,8-naphthalic anhydride consists of 12 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 214.174 Da .


Chemical Reactions Analysis

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of 3-Hydroxy-1,8-naphthalic anhydride, emits intensive blue fluorescence when radiated by ultraviolet light at 249 nm . This property suggests that it could be a potential material for many blue fluorescent organic materials .


Physical And Chemical Properties Analysis

3-Hydroxy-1,8-naphthalic anhydride has a density of 1.6±0.1 g/cm3, a boiling point of 509.4±33.0 °C at 760 mmHg, and a flash point of 210.8±18.9 °C . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1,8-naphthalimide derivatives, which can be prepared from 3-Hydroxy-1,8-naphthalic anhydride, have been used as emissive materials in Organic Light-Emitting Diodes (OLEDs) . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility . They are used in digital display devices including television screens, large flat panel computer displays, surface light sources, and also in portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Fluorescent Molecules

1,8-Napthalimides (NIs), which can be synthesized from 3-Hydroxy-1,8-naphthalic anhydride, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .

Anticancer Agents

Functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Labeling or Imaging Reagents

Fluorescent species, including NIs, have shown broad applications in the medical and biological fields as labeling or imaging reagents due to their unique chemical and optical properties .

Fluorescent Chemosensors

NIs and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Optical Brighteners

1,8-Naphthalic anhydride is a precursor to a large family of naphthalimides, which are used as optical brighteners .

Solar Energy Collectors

NIs and their derivatives have been used as solar energy collectors .

Reagents for Cellular Imaging

Large Stock-shift, high photo stability, and strong fluorescent emission have been observed in many NIs and their derivatives, which prompts NIs used as reagents for cellular imaging .

Mechanism of Action

Target of Action

It’s known that 1,8-naphthalimide derivatives, a related class of compounds, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications, including anticancer research, due to their binding capability to DNA .

Mode of Action

It’s known that 1,8-naphthalimide derivatives exhibit various fluorescence properties under different conditions . They show high stability and can emit fluorescence in a range of wavelengths, which can be notably interfered with by autofluorescence in living cells .

Biochemical Pathways

1,8-naphthalimide derivatives have been used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Pharmacokinetics

It’s known that 1,8-naphthalimide derivatives typically display low solubility in aqueous media, which is a major limitation .

Result of Action

It’s known that 1,8-naphthalimide derivatives have been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, 1,8-Naphthalimide derivatives show high stability and various fluorescence properties under different conditions .

Safety and Hazards

When handling 3-Hydroxy-1,8-naphthalic anhydride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1,8-naphthalimide derivatives, which are related to 3-Hydroxy-1,8-naphthalic anhydride, have immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects could be explored to improve the research in the highly promising field of OLEDs .

properties

IUPAC Name

7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVNZFAMXGMPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344653
Record name 3-Hydroxy-1,8-naphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,8-naphthalic anhydride

CAS RN

23204-36-6
Record name 3-Hydroxy-1,8-naphthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1,8-naphthalic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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